molecular formula C10H16Cl2N4 B1378630 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride CAS No. 1394718-44-5

6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride

Cat. No.: B1378630
CAS No.: 1394718-44-5
M. Wt: 263.16 g/mol
InChI Key: NOOSTHKGRDQLLJ-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a carboximidamide group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Pyridine: The pyrrolidine ring is then attached to the pyridine ring via nucleophilic substitution reactions.

    Introduction of the Carboximidamide Group: The carboximidamide group is introduced at the 3-position of the pyridine ring through amidation reactions using suitable reagents like cyanamide or its derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups like amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products:

    Oxidation Products: N-oxides of the pyrrolidine ring.

    Reduction Products: Amines derived from the carboximidamide group.

    Substitution Products: Various substituted pyridine derivatives.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding Studies: Used in the study of receptor-ligand interactions due to its structural features.

Medicine:

    Drug Development: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Agriculture: Explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound inhibits enzyme activity by binding to the active site or allosteric sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

    6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: Known for its selective inhibition of C1s protease.

    6-(Morpholin-4-yl)pyridine-3-carboximidamide: Another derivative with similar structural features but different biological activities.

Uniqueness: 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14;;/h3-4,7H,1-2,5-6H2,(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOSTHKGRDQLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
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6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 3
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6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 4
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 5
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 6
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride

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